molecular formula C19H16N4 B2835406 2-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]quinoline CAS No. 2380183-96-8

2-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]quinoline

Cat. No.: B2835406
CAS No.: 2380183-96-8
M. Wt: 300.365
InChI Key: WJMPSFZLZXWTAO-UHFFFAOYSA-N
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Description

2-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]quinoline is a complex organic compound that features a benzimidazole moiety linked to an azetidine ring, which is further connected to a quinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]quinoline typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of o-phenylenediamine with formic acid or its equivalents to form the benzimidazole core . The azetidine ring can be introduced through a cyclization reaction involving appropriate precursors under basic conditions . Finally, the quinoline moiety is attached via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]quinoline can undergo various chemical reactions, including:

    Oxidation: The benzimidazole and quinoline rings can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can target the azetidine ring, potentially opening it to form linear amines.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinoline and benzimidazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

2-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]quinoline involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity . The quinoline ring can intercalate into DNA, disrupting replication and transcription processes . These interactions can lead to the compound’s observed biological effects, such as antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]quinoline is unique due to the combination of the benzimidazole, azetidine, and quinoline moieties in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[3-(benzimidazol-1-yl)azetidin-1-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4/c1-2-6-16-14(5-1)9-10-19(21-16)22-11-15(12-22)23-13-20-17-7-3-4-8-18(17)23/h1-10,13,15H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMPSFZLZXWTAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3C=C2)N4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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